Provenance as the Direct Building Block for the Clinical-Stage c-fms Kinase Inhibitor Edicotinib (JNJ-40346527)
2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carbonitrile is the direct precursor to the tetramethyl-THP pyridinyl intermediate used in the synthesis of edicotinib, a selective c-fms (CSF-1R) kinase inhibitor that has progressed to clinical trials. The unsubstituted analog, tetrahydro-2H-pyran-4-carbonitrile (CAS 4295-99-2), cannot produce this clinical candidate because the 2,2,6,6-tetramethyl substitution pattern is integral to the pharmacophore [1]. In contrast, tetrahydro-2H-pyran-4-carbonitrile is documented as an intermediate for farnesoid X receptor (FXR) modulators, a completely different target class . This divergence in validated downstream applications underscores the non-interchangeability of these building blocks.
| Evidence Dimension | Validated downstream drug candidate produced |
|---|---|
| Target Compound Data | Edicotinib (JNJ-40346527), c-fms/CSF-1R inhibitor, investigated in clinical trials for oncology indications |
| Comparator Or Baseline | Tetrahydro-2H-pyran-4-carbonitrile (CAS 4295-99-2) → FXR modulators (different target class, structurally distinct products) |
| Quantified Difference | Non-overlapping drug target classes; mutually exclusive synthetic utility validated by distinct patent families |
| Conditions | Synthetic utility assessed via patent disclosures of final drug substance structures |
Why This Matters
For procurement decisions in drug discovery, the availability of a building block with a direct, published route to a clinical-stage candidate reduces synthetic risk and accelerates hit-to-lead campaigns.
- [1] Teleha, C. A. et al. Process for the preparation of c-fms kinase inhibitors. Patent US20130331567A1, 2013. View Source
